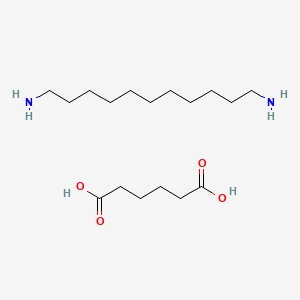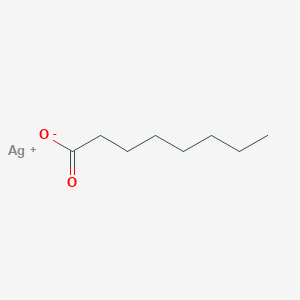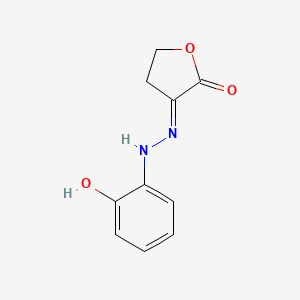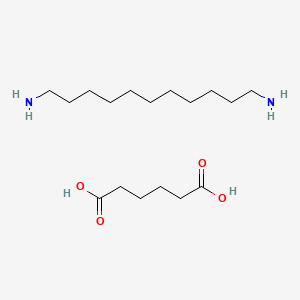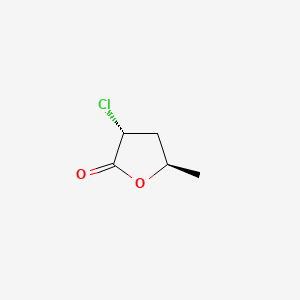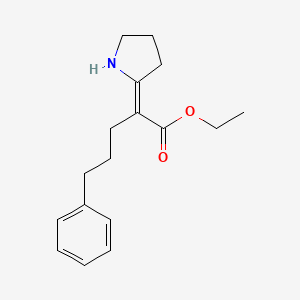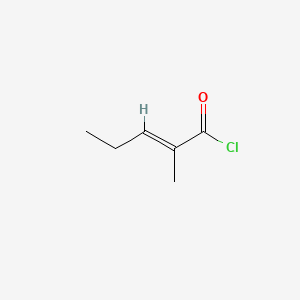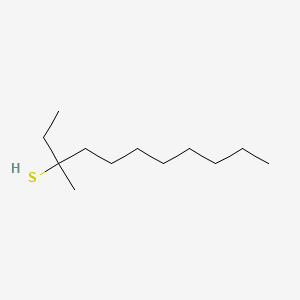![molecular formula C14H7N3O2 B12662243 1H-Anthra[2,3-d]triazole-5,10-dione CAS No. 78324-76-2](/img/structure/B12662243.png)
1H-Anthra[2,3-d]triazole-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Anthra[2,3-d]triazole-5,10-dione: is a chemical compound with the molecular formula C14H7N3O2. It is a member of the triazole family, characterized by a fused ring structure that includes both anthracene and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Anthra[2,3-d]triazole-5,10-dione typically involves the cyclization of appropriate anthracene derivatives with triazole precursors. One common method includes the reaction of anthracene-2,3-dicarboxylic anhydride with hydrazine hydrate, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Anthra[2,3-d]triazole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Anthra[2,3-d]triazole-5,10-dione is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets .
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of anti-cancer and anti-microbial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1H-Anthra[2,3-d]triazole-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole: A simpler triazole compound with different reactivity and applications.
Anthraquinone: Shares the anthracene moiety but lacks the triazole ring, leading to different chemical properties.
5,10-Dioxo-1H-anthra[2,3-d]triazole: A closely related compound with similar but distinct chemical behavior.
Uniqueness: 1H-Anthra[2,3-d]triazole-5,10-dione is unique due to its fused ring structure, combining the properties of both anthracene and triazole. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
78324-76-2 |
|---|---|
Molekularformel |
C14H7N3O2 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
2H-naphtho[3,2-f]benzotriazole-5,10-dione |
InChI |
InChI=1S/C14H7N3O2/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-17-16-12/h1-6H,(H,15,16,17) |
InChI-Schlüssel |
LSBFHEKUKJOTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NNN=C4C=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)

